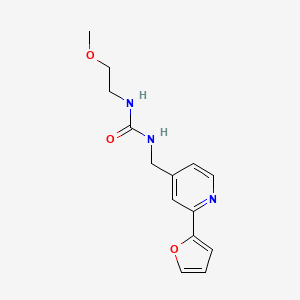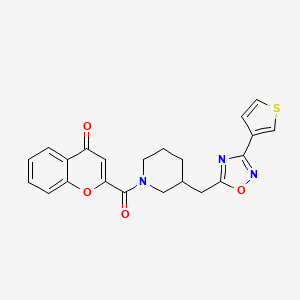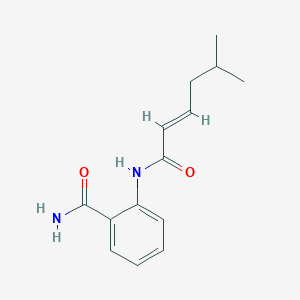![molecular formula C14H12ClNO3S B2531227 4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol CAS No. 1232819-03-2](/img/structure/B2531227.png)
4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12ClNO3S and a molecular weight of 309.77 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized through various spectroscopic and analytical techniques, including FT-IR, 1H-NMR, UV-Vis spectroscopy, Mass spectrometry, TGA, and SEM. These studies provide insights into the molecular properties suitable for metal ion coordination and the formation of metal complexes in solution, as seen in novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol (Cl-PTMP) and its transition metal complexes (Ranjithreddy Palreddy et al., 2015).
Biological Activities
The biological activity of these compounds and their metal complexes has been explored through disc diffusion methods, revealing potential antimicrobial properties. This suggests that these compounds could have applications in developing new antibacterial and antifungal agents, as evidenced by the study on Cl-PTMP and its metal complexes (Ranjithreddy Palreddy et al., 2015).
Interaction with DNA
Research has also been conducted on the interaction of these compounds with DNA, which is crucial for understanding their potential as therapeutic agents. Studies have utilized spectroscopic techniques to investigate how these compounds bind to DNA, providing insights into their mechanisms of action and potential applications in treating diseases related to DNA anomalies (Bushra Rafique et al., 2022).
Corrosion Inhibition
Some derivatives of this compound have been studied for their corrosion inhibition properties, showing significant potential in protecting metals from corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial. The compounds act as mixed-type inhibitors, providing both anodic and cathodic protection, and their efficiency can be influenced by the molecular structure and the presence of specific functional groups (E. E. Elemike et al., 2019).
Environmental Sensing
Derivatives of 4-Chloro-2-((E)-{[4-(Methylsulfonyl)phenyl]imino}methyl)phenol have been developed as sensors for detecting environmental pollutants and ions, such as hydrogen carbonate ions in aqueous media. These sensors operate through visual color changes and UV-Vis spectroscopy, offering a simple and effective method for environmental monitoring (F. Naderi et al., 2019).
Optoelectronic Properties
The optoelectronic properties of polymers derived from these compounds have been investigated, showing promise for applications in solar cells and other electronic devices. The low band gap of these polymers indicates their potential utility in light-absorbing materials, contributing to the development of more efficient and cost-effective solar technologies (H. Demir, 2012).
Propriétés
IUPAC Name |
4-chloro-2-[(4-methylsulfonylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-20(18,19)13-5-3-12(4-6-13)16-9-10-8-11(15)2-7-14(10)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSJFLKUWMQQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2531145.png)

![2-[(Benzylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B2531148.png)


![4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531153.png)
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B2531154.png)
![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)